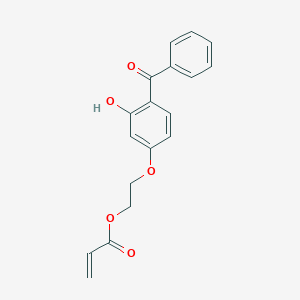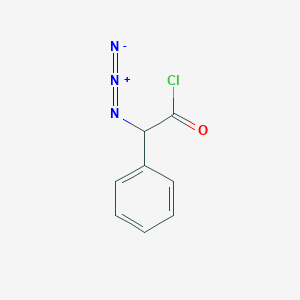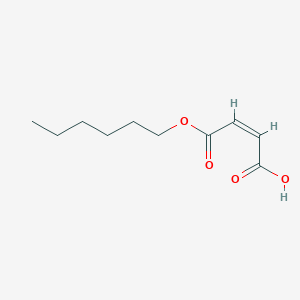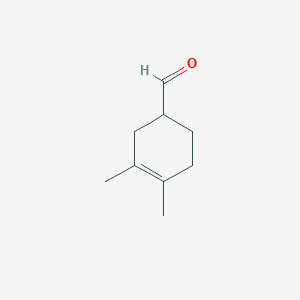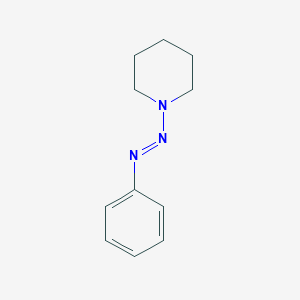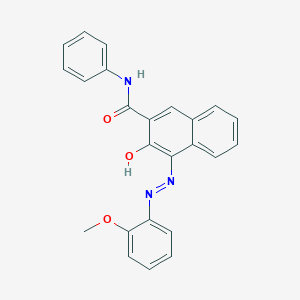
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxyphenyl)azo)-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, 3-hydroxy-4-((2-methoxyphenyl)azo)-N-phenyl-, commonly known as Sudan III, is a synthetic dye that has been widely used in scientific research applications. It is a member of the azo dye family and has a characteristic red color. Sudan III is soluble in organic solvents and is commonly used as a staining agent in microscopy and histology.
Mécanisme D'action
Sudan III stains lipids and fatty acids by binding to the hydrophobic regions of these molecules. The dye is selectively taken up by lipid droplets and accumulates in these regions, allowing them to be visualized under a microscope.
Biochemical and Physiological Effects
Sudan III is not known to have any direct biochemical or physiological effects on cells or tissues. However, it can interfere with certain biochemical assays by binding to lipids and interfering with the accuracy of the results.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Sudan III is its ability to selectively stain lipid droplets, making it a useful tool for visualizing these structures in cells and tissues. However, its use is limited to samples that contain lipids and fatty acids, and it cannot be used to visualize other cellular structures.
List of
Orientations Futures
1. Development of new staining techniques using Sudan III for the visualization of lipid droplets in live cells.
2. Investigation of the potential use of Sudan III in the diagnosis of lipid-related diseases such as obesity and diabetes.
3. Development of new analytical techniques for the detection of Sudan III in food samples to ensure food safety.
4. Investigation of the potential use of Sudan III in drug delivery systems for the targeted delivery of lipophilic drugs.
5. Investigation of the potential use of Sudan III in the development of new materials with lipid-binding properties.
Conclusion
In conclusion, Sudan III is a synthetic dye that has been widely used in scientific research applications due to its ability to selectively stain lipid droplets. It has a well-established synthesis method and is commonly used in microscopy and histology. Sudan III has potential future applications in a variety of fields, including drug delivery, food safety, and materials science.
Méthodes De Synthèse
Sudan III is synthesized through the diazotization of 2-methoxyaniline followed by coupling with naphthalene-2-carboxylic acid. The resulting product is a red crystalline powder that is purified through recrystallization.
Applications De Recherche Scientifique
Sudan III has been widely used in scientific research applications due to its ability to stain lipids and fatty acids. It is commonly used in microscopy and histology to visualize lipid droplets in cells and tissues. Sudan III has also been used in the food industry to detect the presence of lipid in food samples.
Propriétés
Numéro CAS |
18846-91-8 |
|---|---|
Formule moléculaire |
C24H19N3O3 |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
3-hydroxy-4-[(2-methoxyphenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-30-21-14-8-7-13-20(21)26-27-22-18-12-6-5-9-16(18)15-19(23(22)28)24(29)25-17-10-3-2-4-11-17/h2-15,28H,1H3,(H,25,29) |
Clé InChI |
MZOOQEKXDIVGRL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O |
SMILES canonique |
COC1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O |
Autres numéros CAS |
18846-91-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)
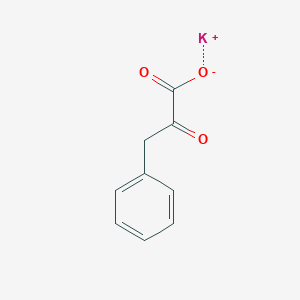
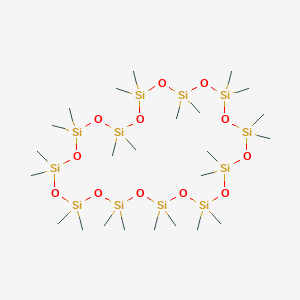
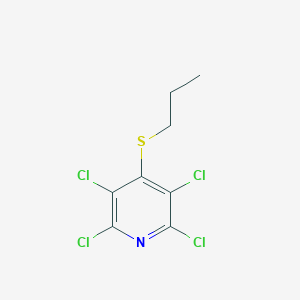
![2-Chloro-1-nitro-3-[(propan-2-yl)oxy]benzene](/img/structure/B98711.png)

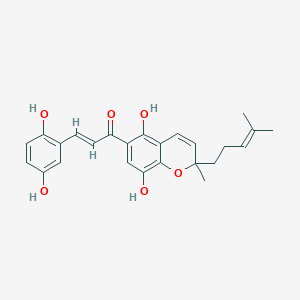

![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)
